molecular formula C11H12N4O2S B5131173 N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide CAS No. 62236-03-7

N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B5131173
CAS RN: 62236-03-7
M. Wt: 264.31 g/mol
InChI Key: SAHOYASMQQJYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, also known as APDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, anti-inflammatory, and antioxidant properties. N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters in the brain, including GABA and glutamate. N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound, which makes it easier to handle in lab experiments. However, one of the limitations of using N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. One area of research is the development of new synthetic methods for N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide that are more efficient and cost-effective. Another area of research is the investigation of N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide's potential use in the treatment of various neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide and its potential side effects.

Synthesis Methods

N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide can be synthesized using a two-step process. In the first step, 4-amino-3-pyridinecarbonitrile is reacted with thiosemicarbazide to form 4-amino-3-pyridinethiocarboxamide. In the second step, the resulting compound is reacted with acetic anhydride to form N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide.

properties

IUPAC Name

N-(3-acetyl-2-pyridin-3-yl-2H-1,3,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-7(16)13-11-14-15(8(2)17)10(18-11)9-4-3-5-12-6-9/h3-6,10H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHOYASMQQJYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C(S1)C2=CN=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387129
Record name ST50898561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Acetyl-5-(pyridin-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

CAS RN

62236-03-7
Record name ST50898561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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